REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([C:6]1[N:7]=[N:8][CH:9]=[CH:10][CH:11]=1)#[N:5].[Cl-:12].[NH4+:13]>CO>[ClH:12].[N:8]1[CH:9]=[CH:10][CH:11]=[C:6]([C:4](=[NH:13])[NH2:5])[N:7]=1 |f:0.1,3.4,6.7|
|
Name
|
Sodium methoxide
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
C(#N)C=1N=NC=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
was then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
before being ultrasonicated for a further 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under vacuum
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 minutes
|
Duration
|
5 min
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered (gravity)
|
Type
|
CUSTOM
|
Details
|
to remove unreacted ammonium chloride and sodium chloride
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
A pale yellow, crystalline solid formed
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
CUSTOM
|
Details
|
this was isolated by suction filtration
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N1=NC(=CC=C1)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.03 g | |
YIELD: CALCULATEDPERCENTYIELD | 55.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |